Cas no 1391070-37-3 (3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid)

3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid is a versatile organic compound with significant applications in pharmaceutical research. It exhibits unique structural features that contribute to its pharmacological activity, including a hydroxyl group for potential drug interactions and a chloro group for targeted delivery. This compound is well-suited for the synthesis of bioactive molecules due to its functional groups and structural diversity.
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid structure
1391070-37-3 structure
商品名:3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
CAS番号:1391070-37-3
MF:C9H10ClNO3
メガワット:215.633601665497
CID:6060183
PubChem ID:130042609

3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
    • EN300-1982699
    • 1391070-37-3
    • インチ: 1S/C9H10ClNO3/c10-5-2-1-3-7(12)9(5)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)
    • InChIKey: YBNVWVLRRPMDMM-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1C(CC(=O)O)N)O

計算された属性

  • せいみつぶんしりょう: 215.0349209g/mol
  • どういたいしつりょう: 215.0349209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.1

3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1982699-0.25g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
0.25g
$789.0 2023-09-16
Enamine
EN300-1982699-1g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
1g
$857.0 2023-09-16
Enamine
EN300-1982699-10g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
10g
$3683.0 2023-09-16
Enamine
EN300-1982699-0.5g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
0.5g
$823.0 2023-09-16
Enamine
EN300-1982699-0.05g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
0.05g
$719.0 2023-09-16
Enamine
EN300-1982699-10.0g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
10g
$3683.0 2023-05-31
Enamine
EN300-1982699-1.0g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
1g
$857.0 2023-05-31
Enamine
EN300-1982699-0.1g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
0.1g
$755.0 2023-09-16
Enamine
EN300-1982699-5.0g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
5g
$2485.0 2023-05-31
Enamine
EN300-1982699-2.5g
3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid
1391070-37-3
2.5g
$1680.0 2023-09-16

3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid 関連文献

3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acidに関する追加情報

Introduction to 3-Amino-3-(2-Chloro-6-Hydroxyphenyl)propanoic Acid (CAS No. 1391070-37-3)

3-Amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid (CAS No. 1391070-37-3) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ACHP, is characterized by its complex molecular structure, which includes an amino group, a chlorinated phenyl ring, and a carboxylic acid functional group. These features contribute to its potential biological activities and therapeutic applications.

The chemical structure of 3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid can be represented as follows: C10H11ClNO3. The presence of the amino and carboxylic acid groups makes it a versatile molecule that can participate in various chemical reactions and biological processes. The chlorinated phenyl ring adds to its structural diversity and may influence its pharmacological properties.

Recent studies have explored the potential of ACHP in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that ACHP can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

In addition to its neuroprotective properties, 3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid has been investigated for its anti-inflammatory effects. Inflammatory responses play a crucial role in many diseases, including arthritis and inflammatory bowel disease. Preclinical studies have indicated that ACHP can reduce inflammation by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for developing new anti-inflammatory drugs.

The pharmacokinetic properties of ACHP have also been studied to understand its behavior in biological systems. Research has shown that it has good oral bioavailability and can cross the blood-brain barrier, which is essential for its potential use in central nervous system disorders. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.

In the realm of drug discovery, 3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid has been used as a lead compound for developing new therapeutic agents. Its unique structure provides a scaffold for chemical modifications that can enhance its biological activity and reduce potential side effects. For example, researchers have synthesized derivatives of ACHP with improved potency and selectivity for specific targets.

The safety profile of ACHP is another critical aspect of its development as a pharmaceutical agent. Preclinical toxicity studies have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, comprehensive safety assessments are ongoing to ensure its suitability for human use.

In conclusion, 3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid (CAS No. 1391070-37-3) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical applications, paving the way for new treatments for various diseases.

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